Cas no 617-53-8 (Dimethyl Mesaconate)

Dimethyl Mesaconate structure
Dimethyl Mesaconate structure
Product Name:Dimethyl Mesaconate
Numero CAS:617-53-8
MF:C7H10O4
MW:158.151902675629
CID:955053
PubChem ID:5280755
Update Time:2025-10-29

Dimethyl Mesaconate Proprietà chimiche e fisiche

Nomi e identificatori

    • dimethyl mesaconate
    • 2-Methylfumaric acid dimethyl ester
    • Methylfumaric acid, dimethyl ester
    • WQEXBUQDXKPVHR-SNAWJCMRSA-
    • 1,4-dimethyl (2Z)-2-methylbut-2-enedioate
    • trans-2-methyl-but-2-enoic acid dimethyl ester
    • Citraconic acid dimethyl ester
    • CHEBI:4607
    • EN300-1387339
    • dimethyl 2-methylfumarate
    • DTXSID201031523
    • NSC-226153
    • 2-Butenedioic acid, 2-methyl-, dimethyl ester, (Z)-
    • Citraconate de dimethyle
    • 1,4-dimethyl (2E)-2-methylbut-2-enedioate
    • 2-Methyl-but-2-enedioic acid dimethyl ester, E
    • Dimethyl (2E)-2-methyl-2-butenedioate
    • SCHEMBL5953576
    • 617-53-8
    • MFCD00059306
    • (E)-2-Methyl-2-butenedioic acid, dimethyl ester
    • Dimethyl citraconate
    • DIMETHYL-CITRACONATE
    • 617-54-9
    • 84569-14-2
    • Dimethyl methylmaleate
    • LMFA07010836
    • dimethyl (E)-2-methylbut-2-enedioate
    • InChI=1/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+
    • 2-Methyl-but-2-enedioic acid dimethyl ester
    • Mesaconic acid, dimethyl ester
    • (2E)-Dimethyl 2-methylfumarate
    • C05126
    • Q27106419
    • NSC226153
    • SCHEMBL7771274
    • Dimethyl Mesaconate
    • Inchi: 1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+
    • Chiave InChI: WQEXBUQDXKPVHR-SNAWJCMRSA-N
    • Sorrisi: COC(/C=C(/C(OC)=O)\C)=O

Proprietà calcolate

  • Massa esatta: 158.05800
  • Massa monoisotopica: 158.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 52.6Ų

Proprietà sperimentali

  • Densità: 1.0914
  • Punto di ebollizione: 203.5°C (estimate)
  • Indice di rifrazione: 1.4512 (estimate)
  • PSA: 52.60000
  • LogP: 0.27870

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Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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